1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone
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Overview
Description
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as CDPM, is a chemical compound with various scientific research applications. It is a pyridinone derivative that has been synthesized using different methods. CDPM has shown potential in various studies due to its mechanism of action and biochemical and physiological effects.
Mechanism of Action
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone acts by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of this enzyme, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone increases the levels of acetylcholine in the brain, which leads to improved cognitive function. Additionally, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which leads to improved cognitive function. Additionally, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects. 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has also been found to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has various advantages and limitations for lab experiments. One advantage is that it has been studied extensively and has shown potential in various scientific research applications. Additionally, it has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation is that the synthesis of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone can be challenging, and the yield can vary depending on the method used. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone. Another direction is to investigate the potential of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone in combination with other compounds for improved efficacy. Finally, future studies could investigate the potential of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone in other scientific research applications, such as its potential as an anti-cancer agent.
Synthesis Methods
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been synthesized using different methods, including the reaction of 4-chloroacetophenone with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-chloroacetophenone with 2,6-dimethyl-3,5-dicarbethoxy-4-pyridinol followed by dehydration and decarboxylation. The yield of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone using these methods ranges from 60% to 80%.
Scientific Research Applications
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been studied for its potential in various scientific research applications. It has been found to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been found to have potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(4-chlorophenyl)-2,6-dimethylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(14)4-6-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYLXEBHMGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone |
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